Sprengerinin A Sprengerinin A 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol is a natural product found in Asparagus aethiopicus with data available.
Brand Name: Vulcanchem
CAS No.: 88866-99-3
VCID: VC0209286
InChI: InChI=1S/C38H60O12/c1-18-7-12-38(46-16-18)19(2)28-26(50-38)14-24-22-6-5-20-13-21(8-10-36(20,3)23(22)9-11-37(24,28)4)47-35-32(44)30(42)33(27(15-39)48-35)49-34-31(43)29(41)25(40)17-45-34/h5,18-19,21-35,39-44H,6-17H2,1-4H3
SMILES: CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1
Molecular Formula: C38H60O12
Molecular Weight:

Sprengerinin A

CAS No.: 88866-99-3

Cat. No.: VC0209286

Molecular Formula: C38H60O12

Molecular Weight:

* For research use only. Not for human or veterinary use.

Sprengerinin A - 88866-99-3

Specification

CAS No. 88866-99-3
Molecular Formula C38H60O12
IUPAC Name 2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol
Standard InChI InChI=1S/C38H60O12/c1-18-7-12-38(46-16-18)19(2)28-26(50-38)14-24-22-6-5-20-13-21(8-10-36(20,3)23(22)9-11-37(24,28)4)47-35-32(44)30(42)33(27(15-39)48-35)49-34-31(43)29(41)25(40)17-45-34/h5,18-19,21-35,39-44H,6-17H2,1-4H3
SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1
Appearance Powder

Introduction

Chemical Identity and Structural Characteristics

Sprengerinin A is classified as a steroidal saponin, a group of compounds known for their amphiphilic properties and diverse biological activities. Its molecular structure comprises a triterpenoid backbone with multiple hydroxyl and glycosidic substituents, as inferred from its molecular formula C38H60O12C_{38}H_{60}O_{12} . While detailed spectroscopic data (e.g., NMR, X-ray crystallography) remain unpublished, its classification within the Liliaceae family suggests structural similarities to other saponins isolated from Asparagus and Ophiopogon species, which often exhibit antioxidant and membrane-permeabilizing properties .

Table 1: Key Chemical Identifiers of Sprengerinin A

PropertyValue
CAS Number88866-99-3
Molecular FormulaC38H60O12C_{38}H_{60}O_{12}
Molecular Weight708.88 g/mol
SolubilitySoluble in DMSO, methanol
Storage Conditions-20°C (powder), -80°C (solvent)

Physicochemical Properties and Stability

The compound’s stability and solubility are critical for its application in experimental settings. Sprengerinin A is typically stored as a lyophilized powder at -20°C, retaining stability for up to three years. In solvent form (e.g., DMSO), it requires storage at -80°C to prevent degradation over extended periods . Stock solutions are prepared at concentrations ranging from 1 mM to 50 mM, with the following recommended dilutions:

Table 2: Recommended Stock Solution Preparation

Mass (mg)Volume for 1 mM (mL)Volume for 50 mM (mL)
11.41070.0282
57.05340.1411
1014.10680.2821

Solvent selection is crucial; polar aprotic solvents like dimethyl sulfoxide (DMSO) are preferred due to Sprengerinin A’s limited solubility in aqueous buffers .

Biological Activities and Research Findings

Role in Plant Defense and Phytoremediation

While direct studies on Sprengerinin A are sparse, related Liliaceae species, such as Asparagus sprengeri, exhibit notable arsenic accumulation and detoxification capabilities. These plants employ secondary metabolites, including saponins and flavonoids, to chelate heavy metals and mitigate oxidative stress . Sprengerinin A’s structural resemblance to these compounds suggests a potential role in metal ion sequestration, though further validation is required.

Metabolic Profiling and Biosynthesis

Transcriptomic analyses of Liriope sprengeri petals have elucidated pathways involved in flavonoid and anthocyanin biosynthesis, including key enzymes like chalcone synthase and flavonol synthase . These insights provide a framework for hypothesizing Sprengerinin A’s biosynthetic route, likely involving cyclization of oxidosqualene precursors and subsequent glycosylation .

Applications in Research and Industry

Reference Standard in Phytochemistry

Future Research Directions

  • Structural Elucidation: X-ray crystallography and 2D-NMR are needed to resolve Sprengerinin A’s stereochemistry and confirm its glycosylation patterns.

  • Bioactivity Screening: In vitro assays evaluating cytotoxicity, antioxidant capacity, and enzyme inhibition (e.g., acetylcholinesterase) could unveil therapeutic potential.

  • Biosynthetic Engineering: Heterologous expression of putative biosynthetic genes in microbial hosts may enable scalable production .

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